(1-phenyl-1H-pyrazol-4-yl)methanamine
Overview
Description
“(1-phenyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H11N3 . It appears as a colorless to yellow viscous liquid or lump or semi-solid .
Synthesis Analysis
The synthesis of derivatives of “(1-phenyl-1H-pyrazol-4-yl)methanamine” involves the use of a pyrazole moiety embedded with two phenyl rings and one triazole phenyl ring system . The structure-activity relationship (SAR) of these derivatives was examined by varying the substitutions attached to the triazole phenyl ring .Molecular Structure Analysis
The molecular structure of “(1-phenyl-1H-pyrazol-4-yl)methanamine” consists of a pyrazole ring attached to a phenyl ring and a methanamine group .Physical And Chemical Properties Analysis
“(1-phenyl-1H-pyrazol-4-yl)methanamine” is a solid at room temperature . Its empirical formula is C10H12ClN3, and it has a molecular weight of 209.68 .Scientific Research Applications
Antileishmanial and Antimalarial Activity
This compound has been studied for its potential in treating leishmaniasis and malaria. A molecular simulation study showed that one of the derivatives had a lower binding free energy in the active site of LmPTR1, which is significant for antipromastigote activity .
Cytotoxic Efficiency
Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects. They have shown promising results with IC50 values ranging from 0.426 to 4.943 μM, indicating potential as cytotoxic agents .
Structure-Activity Relationship (SAR) Study
The SAR study of these derivatives reveals that the presence of electron-donating and electron-withdrawing groups significantly affects their cytotoxic activity. Some derivatives exhibited more potential cytotoxic activity compared to standard drugs .
Aurora-A Kinase Inhibition
Another application is in the design and synthesis of derivatives as inhibitors of Aurora-A kinase, which is a target for anticancer treatment. Studies include the synthesis, anticancer evaluation, and docking studies of novel derivatives .
Safety and Hazards
“(1-phenyl-1H-pyrazol-4-yl)methanamine” is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It should be handled with appropriate personal protective equipment, and contact with skin and eyes should be avoided .
Future Directions
properties
IUPAC Name |
(1-phenylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCUJPMBXNFQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401975 | |
Record name | (1-phenyl-1H-pyrazol-4-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
400877-10-3 | |
Record name | (1-phenyl-1H-pyrazol-4-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-phenyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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